molecular formula C6H6Cl2IN B1290991 3-Chloromethyl-5-iodo-pyridine hydrochloride CAS No. 879326-79-1

3-Chloromethyl-5-iodo-pyridine hydrochloride

Cat. No.: B1290991
CAS No.: 879326-79-1
M. Wt: 289.93 g/mol
InChI Key: BKXIXOQERHWQPJ-UHFFFAOYSA-N
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Description

3-Chloromethyl-5-iodo-pyridine hydrochloride is a halogenated heterocyclic compound with the molecular formula C6H6Cl2IN. It is commonly used in various chemical synthesis processes due to its unique reactivity profile .

Preparation Methods

The synthesis of 3-Chloromethyl-5-iodo-pyridine hydrochloride typically involves halogenation reactions. One common method includes the chloromethylation of 5-iodopyridine under controlled conditions. Industrial production methods often involve the use of chlorinating agents and iodinating agents in a sequence of reactions to achieve the desired compound .

Chemical Reactions Analysis

3-Chloromethyl-5-iodo-pyridine hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloromethyl-5-iodo-pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloromethyl-5-iodo-pyridine hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chlorine and iodine atoms in the compound make it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

3-Chloromethyl-5-iodo-pyridine hydrochloride can be compared with other halogenated pyridine derivatives, such as:

  • 3-Chloromethyl-5-bromo-pyridine hydrochloride
  • 3-Chloromethyl-5-fluoro-pyridine hydrochloride
  • 3-Chloromethyl-5-chloro-pyridine hydrochloride

These compounds share similar reactivity profiles but differ in their halogen substituents, which can influence their chemical behavior and applications. The presence of different halogens can affect the compound’s reactivity, stability, and the types of reactions it can undergo .

Properties

IUPAC Name

3-(chloromethyl)-5-iodopyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXIXOQERHWQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1I)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640076
Record name 3-(Chloromethyl)-5-iodopyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879326-79-1
Record name Pyridine, 3-(chloromethyl)-5-iodo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879326-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-5-iodopyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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